

2-(4-Fluorophenoxy)phenol: Technical Characterization & Synthetic Architecture

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Compound of Interest

Compound Name:	2-(4-Fluorophenoxy)phenol
CAS No.:	91378-26-6
Cat. No.:	B3166758

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Executive Summary

2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) represents a specialized biaryl ether scaffold critical in the development of agrochemicals and pharmaceutical intermediates. Unlike its para-substituted isomer, this ortho-substituted phenol possesses unique intramolecular hydrogen bonding capabilities and steric properties that influence its reactivity and binding affinity in biological systems. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and analytical fingerprints, serving as a definitive reference for laboratory application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The core identity of **2-(4-Fluorophenoxy)phenol** lies in its asymmetric ether linkage connecting a phenolic ring to a para-fluorinated benzene ring. The presence of the fluorine atom introduces specific electronic effects (inductive withdrawal) that modulate the acidity of the phenolic hydroxyl group and the lipophilicity of the overall molecule.

Table 1: Core Chemical Specifications

Property	Specification
Chemical Name	2-(4-Fluorophenoxy)phenol
CAS Registry Number	91378-26-6
Molecular Formula	C ₁₂ H ₉ FO ₂
Molecular Weight	204.197 g/mol
Exact Mass	204.0587 g/mol
SMILES	<chem>Oc1ccccc1Oc2ccc(F)cc2</chem>
Physical State	Crystalline Solid
Melting Point	77–78 °C
Solubility	Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
pKa (Predicted)	~9.8 (Phenolic OH)

Synthetic Architecture: The Ullmann Coupling Protocol[8]

The synthesis of **2-(4-Fluorophenoxy)phenol** requires precision to avoid regioisomeric byproducts. The most robust "Expert" route utilizes a copper-catalyzed Ullmann-type coupling. This approach is superior to nucleophilic aromatic substitution (

) because the 4-fluorophenyl ring is not sufficiently electron-deficient to undergo facile without harsh conditions that degrade the phenol.

Validated Synthetic Protocol

Objective: Selective mono-arylation of catechol.

- Reagents: Catechol (1,2-dihydroxybenzene), 1-Bromo-4-fluorobenzene.
- Catalyst: Copper(I) Iodide (CuI) (10 mol%).

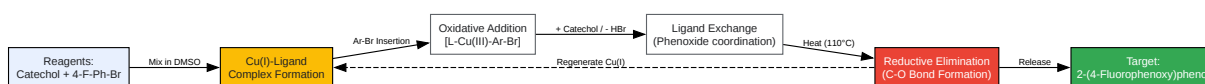
- Ligand: 1,10-Phenanthroline or L-Proline (20 mol%) to stabilize the Cu-intermediate.
- Base: Potassium Phosphate () or Cesium Carbonate ().
- Solvent: DMSO or DMF (Anhydrous).
- Conditions: Inert atmosphere (), 90–110 °C, 12–24 hours.

Step-by-Step Methodology:

- Charge: In a glovebox or under argon flow, charge a reaction vessel with Catechol (1.0 equiv), CuI (0.1 equiv), Ligand (0.2 equiv), and Base (2.0 equiv).
- Solvation: Add anhydrous DMSO. Stir to ensure ligand-catalyst complexation.
- Addition: Add 1-Bromo-4-fluorobenzene (1.0 equiv). Note: Using excess catechol can reduce bis-arylation, but requires difficult purification.
- Reaction: Heat to 110 °C. Monitor via TLC/HPLC for the consumption of the aryl halide.
- Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to protonate the phenol and remove copper salts) followed by brine.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and decision logic for the synthesis.



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Figure 1: Catalytic cycle for the Ullmann coupling synthesis of **2-(4-Fluorophenoxy)phenol**, highlighting the critical Cu(I)/Cu(III) redox shuttle.

Analytical Characterization

Trustworthy identification relies on orthogonal spectroscopic data. The following parameters serve as the standard for quality control.

Proton NMR (NMR)

Solvent:

, 400 MHz

- 5.40 ppm (s, 1H): Phenolic -OH. Broad singlet, exchangeable with D₂O.
- 6.80–7.10 ppm (m, 8H): Aromatic region.
 - Ring A (Phenol): The protons at positions 3, 4, 5, and 6 will appear as a complex multiplet. The proton ortho to the OH (C6-H) is typically doublet-like.
 - Ring B (Fluoro): The 4-fluorophenoxy group shows a characteristic splitting pattern. The protons ortho to the fluorine (C3', C5') are shielded and split by both H and F (10.0 Hz).

Fluorine NMR (NMR)

- -120.0 to -122.0 ppm: Single peak. The specific shift confirms the integrity of the C-F bond and absence of defluorination side reactions.

Mass Spectrometry (GC-MS / LC-MS)

- Molecular Ion (M⁺): 204.2 m/z.[1]

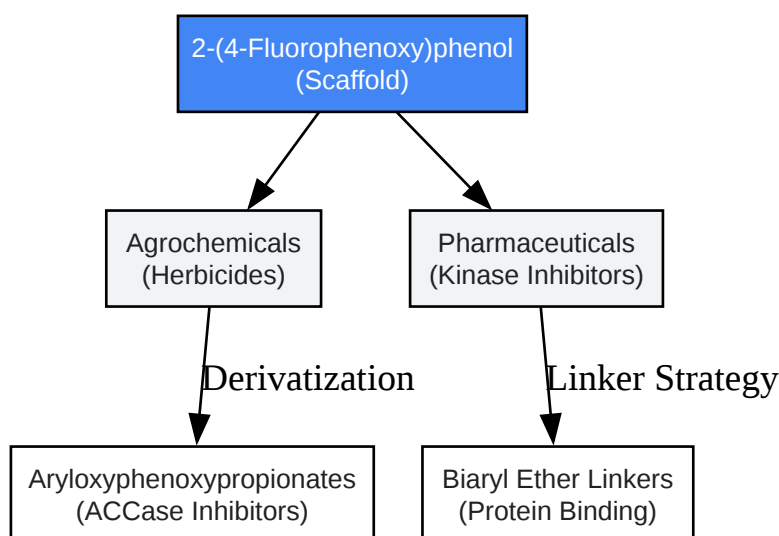
- Fragmentation Pattern:
 - Loss of Fluorophenyl radical () may be observed.
 - Characteristic phenol fragments () at m/z 93.

Applications in Drug Discovery[10][11]

2-(4-Fluorophenoxy)phenol acts as a "privileged structure" in medicinal chemistry. Its applications stem from two key properties:

- Bioisosterism: The phenoxy group serves as a lipophilic spacer, mimicking diphenyl ethers found in thyroid hormones and triclosan derivatives.
- Metabolic Stability: The para-fluorine blocks metabolic oxidation at the most reactive site (C4 position) of the phenoxy ring, extending the half-life of the pharmacophore.

Logical Application Pathway



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Figure 2: Strategic utility of the scaffold in diverse chemical biology domains.

Safety & Handling (SDS Highlights)

- Hazards: Skin Irritant (H315), Eye Irritant (H319).
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic moiety.
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

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- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. *Angewandte Chemie International Edition*. (General reference for Ullmann mechanism).
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